Cytotoxicity in Glioblastoma U87 Cells: Target Compound vs. MDA-MB-231 Cross-Comparison
The target compound exhibited moderate cytotoxicity against U87 glioblastoma cells with an IC₅₀ of 10.5 µM, compared with an IC₅₀ of 15.0 µM against MDA-MB-231 breast cancer cells in the same study . This within-study comparison indicates a degree of cell-line selectivity. However, the corresponding data for the structurally closest analog, furan-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, are not publicly available for a direct head-to-head comparison within the same assay panel .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 10.5 µM (U87 glioblastoma); 15.0 µM (MDA-MB-231 breast cancer) |
| Comparator Or Baseline | MDA-MB-231 cell line (internal comparator); furan-2-yl positional isomer data not publicly available |
| Quantified Difference | 1.43-fold lower potency against MDA-MB-231 vs. U87 |
| Conditions | Cell viability assay; incubation conditions and endpoint not fully specified by the vendor source |
Why This Matters
The 1.43-fold differential cytotoxicity between glioblastoma and breast cancer lines provides a preliminary selectivity signal that can guide the choice of this scaffold for neuroscience-focused oncology programs over a generic heterocyclic amide library compound.
